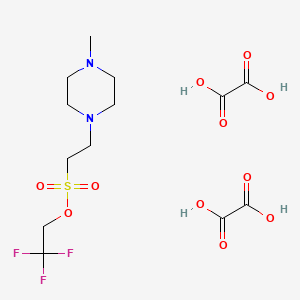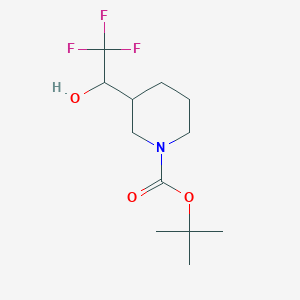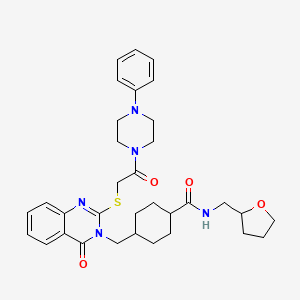
4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H41N5O4S and its molecular weight is 603.78. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Novel series of thiazolidinone and oxadiazole derivatives, for instance, have been reported to exhibit significant antibacterial and antifungal activities, demonstrating their potential as therapeutic agents against infectious diseases (Patel, Kumari, & Patel, 2012); (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Antihypertensive and Alpha-Adrenoceptor Antagonism Studies have also explored quinazolinone derivatives for their potential in treating hypertension and as alpha-1-adrenoceptor antagonists. These compounds show promise in managing high blood pressure, offering a basis for developing new antihypertensive drugs (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Anticonvulsant Activity Quinazolinone derivatives have been identified with significant anticonvulsant activities. These compounds provide a promising foundation for developing novel treatments for epilepsy and seizure disorders, showcasing superior efficacy in some cases compared to standard drugs (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Antitubercular, Anti-HIV, and Antibacterial Agents Further research on quinazolinone compounds has revealed their potential as antitubercular, anti-HIV, and broad-spectrum antibacterial agents. These studies suggest the versatility of quinazolinone derivatives in addressing a range of infectious diseases and highlight their potential in therapeutic applications (Sulthana, Chitra, & Alagarsamy, 2019).
Analgesic and Anti-Inflammatory Activities Novel quinazolinone-linked 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results, indicating their potential as pain management and anti-inflammatory therapeutics (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O4S/c39-30(37-18-16-36(17-19-37)26-7-2-1-3-8-26)23-43-33-35-29-11-5-4-10-28(29)32(41)38(33)22-24-12-14-25(15-13-24)31(40)34-21-27-9-6-20-42-27/h1-5,7-8,10-11,24-25,27H,6,9,12-23H2,(H,34,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGUVMCJHXXTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)
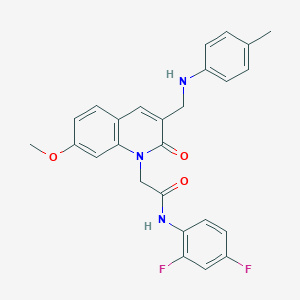
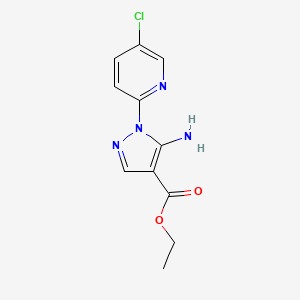
![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
